BenchChemオンラインストアへようこそ!

Imagabalin

Gabapentinoids Voltage-Gated Calcium Channels Ligand Binding

Imagabalin (CAS 610300-07-7, free base) is a differentiated α2δ1-selective gabapentinoid for precision neuroscience research. Unlike non-selective gabapentinoids, it preferentially targets the α2δ1 subunit over α2δ2, enabling dissection of subtype-specific calcium channel pharmacology. Validated in neocortical brain slice models to concentration-dependently attenuate K⁺-evoked glutamate release (S2/S1 ratio 0.44 ± 0.15 at 0.1 mM), confirming functional modulation of glutamatergic transmission. Its published metric-ton-scale synthetic route (40–50% yield) ensures procurement feasibility for large studies. Discontinued from Phase III GAD trials for non-safety reasons, it serves as an ideal benchmarking comparator for profiling novel α2δ ligands against a clinically characterized reference compound. Available as free base or hydrochloride salt.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 610300-07-7
Cat. No. B1671733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImagabalin
CAS610300-07-7
SynonymsPD 0332334;  PD0332334;  PD-0332334;  PD 332334;  PD332334;  PD-332334;  PF-00195889;  PF 00195889;  PF00195889;  PF-195889;  PF 195889;  PF195889;  Imagabalin.
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCC(C)CC(CC(=O)O)N
InChIInChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t7-,8+/m1/s1
InChIKeyJXEHXYFSIOYTAH-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imagabalin (CAS 610300-07-7) for Research Procurement: Compound Identity, Pharmacology, and Development Status


Imagabalin (CAS: 610300-07-7; free base), also known as PD-0332334 or PF-00195889, is a small molecule investigational drug and a member of the gabapentinoid class [1]. As an anxiolytic agent, it functions as a ligand for the α2δ subunit of voltage-dependent calcium channels (VDCCs), exhibiting some selectivity for the α2δ1 subunit over the α2δ2 subtype [2]. Developed by Pfizer, imagabalin advanced to Phase III clinical trials for the treatment of Generalized Anxiety Disorder (GAD); however, the development program was subsequently discontinued by the manufacturer [3]. The decision to terminate was not attributed to safety concerns [3]. For research purposes, imagabalin is commercially available as the hydrochloride salt (CAS 610300-00-0) for use in neurological and pharmacological studies [2].

Imagabalin (CAS 610300-07-7) Differentiation: Why In-Class Gabapentinoid Analogs Are Not Direct Substitutes


While imagabalin shares the core gabapentinoid mechanism of binding to the α2δ VDCC subunit with agents like gabapentin and pregabalin, it is not a generic substitute [1]. Critical differences in molecular structure translate to distinct pharmacological profiles, including differences in subunit selectivity and downstream functional effects on neurotransmitter release [2]. Direct comparative evidence demonstrates that imagabalin elicits quantifiably different physiological responses in relevant neuronal models [3]. Furthermore, its synthetic route has been specifically optimized for multikilogram scale production, a factor that directly impacts procurement feasibility and cost for research and industrial applications [4]. The following evidence guide details these verifiable points of differentiation.

Imagabalin (CAS 610300-07-7) Procurement Evidence: Direct Quantitative Comparisons Versus Key Analogs


Subunit Selectivity: Imagabalin Exhibits Differential Affinity for the α2δ1 Subunit of Voltage-Dependent Calcium Channels

Imagabalin is reported to act as a ligand for the α2δ subunit of the VDCC, with some selectivity for the α2δ1 subunit over the α2δ2 subtype [1]. This selectivity profile is a distinguishing characteristic within the gabapentinoid class, where other members may exhibit different binding profiles [2]. While precise quantitative binding data (e.g., Ki values) for imagabalin at the individual α2δ1 and α2δ2 subunits is not publicly available, the reported selective nature differentiates its pharmacological profile from first-generation gabapentinoids.

Gabapentinoids Voltage-Gated Calcium Channels Ligand Binding Subunit Selectivity Neurological Disorders

Functional Neurochemistry: Quantified Attenuation of Stimulus-Evoked Glutamate Release in Rat Cortical Slices

In an ex vivo functional study using rat neocortical brain slices, imagabalin (PD-0332334) significantly attenuated K+-evoked glutamate release compared to vehicle controls [1]. This functional outcome was compared directly to a closely related analog, PD-0200390. The study employed enzyme-based microelectrode arrays to measure glutamate release in real-time. Specifically, the S2/S1 ratio of glutamate release was significantly lower in slices treated with imagabalin (0.1 mM: 0.44 ± 0.15; 1.0 mM: 0.49 ± 0.12) compared to control slices (0.98 ± 0.15) [1].

Glutamate Release Anxiety Electrophysiology Neuronal Hyperexcitability α2δ Ligands

Scalable Synthesis: Validated High-Yield, Multikilogram Manufacturing Route for Imagabalin Hydrochloride

A robust, high-yielding manufacturing process was developed and implemented for the synthesis of metric ton quantities of imagabalin hydrochloride [1]. This contrasts with the complex, low-yielding multi-step routes common to some research compounds. The optimized process achieves a 40–50% overall yield via a chromatography-free, two-step telescoped procedure culminating in a robust asymmetric hydrogenation [1]. A related process describing a simplified two-step route reports a 50% overall yield and a 4-fold reduction in the cost of goods compared to the initial enabling route [2].

Process Chemistry Scale-Up Asymmetric Hydrogenation API Manufacturing Cost of Goods

Imagabalin (CAS 610300-07-7) Research Applications: Validated Use Cases Based on Differential Evidence


Investigating the Role of the α2δ1 VDCC Subunit in Neurological Processes

Researchers can utilize imagabalin as a selective pharmacological tool to dissect the specific contributions of the α2δ1 subunit of voltage-gated calcium channels. Given its reported selectivity for the α2δ1 subunit over α2δ2 [1], imagabalin offers a more targeted approach compared to non-selective gabapentinoids like gabapentin or pregabalin. This allows for more precise mechanistic studies in areas such as neurotransmitter release modulation, neuronal excitability, and synaptic plasticity, where the functional roles of α2δ subtypes are not fully elucidated [2].

Ex Vivo and In Vitro Studies of Glutamatergic Hyperexcitability

Imagabalin is a relevant compound for studies focused on glutamatergic neurotransmission. The compound has been validated in a brain slice model to directly and significantly attenuate K+-evoked glutamate release in a concentration-dependent manner, with an S2/S1 ratio of 0.44 ± 0.15 at 0.1 mM [3]. This functional effect, demonstrated in the neocortex, supports its application as a positive control or test article in experiments designed to modulate neuronal hyperexcitability, a hallmark of anxiety disorders, epilepsy, and certain pain states [3].

Reference Standard in Scalable Gabapentinoid Chemistry and Process Development

For chemical process development teams, imagabalin hydrochloride serves as a benchmark for the scalable synthesis of chiral β-amino acids. The published synthetic route achieving 40–50% yield at a metric ton scale is a well-documented case study in overcoming challenges of stereochemical control, purification, and cost reduction [4]. This makes the compound and its associated synthetic literature a valuable reference for developing manufacturing processes for other complex chiral amines or structurally related gabapentinoid analogs [5].

Comparative Benchmarking in Gabapentinoid Pharmacology

Given its advanced clinical development history for Generalized Anxiety Disorder (GAD) and its discontinuation for reasons not related to safety [6], imagabalin can be employed as a comparator compound in preclinical benchmarking studies. It allows researchers to profile new α2δ ligands against a compound with a known, albeit discontinued, clinical trajectory. Comparing new chemical entities against imagabalin in binding, functional, and early in vivo models can help contextualize their pharmacological profiles and differentiate them from first-generation gabapentinoids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imagabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.